molecular formula C17H16N2O2S B277060 N-(3,4-dimethylphenyl)-8-quinolinesulfonamide

N-(3,4-dimethylphenyl)-8-quinolinesulfonamide

Cat. No. B277060
M. Wt: 312.4 g/mol
InChI Key: OONCPFLPEMUYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-8-quinolinesulfonamide, commonly known as DMQX, is a chemical compound that belongs to the family of quinolinesulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of ionotropic glutamate receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.

Scientific Research Applications

DMQX has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. Glutamate is the most abundant excitatory neurotransmitter in the central nervous system, and its receptors are involved in many important functions such as learning, memory, and synaptic plasticity. DMQX is a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors in vitro and in vivo. DMQX has been used to investigate the role of ionotropic glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

DMQX acts as a competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which inhibits the excitatory signal transmission mediated by these receptors. This results in a reduction of neuronal activity and a decrease in the release of neurotransmitters such as dopamine and serotonin. DMQX has a high affinity for the AMPA receptor subtype, which makes it a potent inhibitor of glutamate-mediated synaptic transmission.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMQX inhibits glutamate-mediated synaptic transmission in the hippocampus and cortex, which are brain regions involved in learning and memory. In vivo studies have shown that DMQX can reduce the severity of seizures induced by various convulsants such as kainic acid and pentylenetetrazole. DMQX has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. DMQX has a high affinity for the AMPA receptor subtype, which makes it a potent inhibitor of glutamate-mediated synaptic transmission. However, DMQX also has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal models. DMQX can also have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

DMQX has several potential future directions for scientific research. One potential application is in the development of new drugs for neurological disorders such as epilepsy and stroke. DMQX has been shown to have neuroprotective effects in animal models of these disorders, which suggests that it could be a valuable starting point for drug development. Another potential application is in the investigation of the role of ionotropic glutamate receptors in psychiatric disorders such as depression and schizophrenia. DMQX has been shown to have antidepressant-like effects in animal models, which suggests that it could be a valuable tool for investigating the underlying mechanisms of these disorders. Finally, DMQX could be used in the development of new imaging techniques for studying the function of ionotropic glutamate receptors in vivo. DMQX has been labeled with radioactive isotopes for use in positron emission tomography imaging, which could provide valuable insights into the role of these receptors in various physiological and pathological processes.
Conclusion:
DMQX is a potent antagonist of ionotropic glutamate receptors that has been extensively studied for its potential applications in scientific research. It has several advantages for lab experiments, including its potency and selectivity for the AMPA and kainate subtypes of ionotropic glutamate receptors. However, it also has some limitations, including its short half-life in vivo and off-target effects on other receptors. DMQX has several potential future directions for scientific research, including the development of new drugs for neurological and psychiatric disorders, and the development of new imaging techniques for studying the function of ionotropic glutamate receptors in vivo.

Synthesis Methods

DMQX can be synthesized by reacting 3,4-dimethylaniline with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMQX as a white crystalline solid with a melting point of 243-245°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-12-8-9-15(11-13(12)2)19-22(20,21)16-7-3-5-14-6-4-10-18-17(14)16/h3-11,19H,1-2H3

InChI Key

OONCPFLPEMUYJY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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